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  • Product: 9-Methyl-9-azabicyclo[3.3.1]nonane
  • CAS: 491-25-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 9-Methyl-9-azabicyclo[3.3.1]nonane Ring Systems

For Researchers, Scientists, and Drug Development Professionals The 9-azabicyclo[3.3.1]nonane scaffold, a key structural motif in a vast array of biologically active compounds, presents a fascinating case study in confor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold, a key structural motif in a vast array of biologically active compounds, presents a fascinating case study in conformational analysis and thermodynamic stability.[1] Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, a critical consideration in drug design and development. This guide delves into the core principles governing the thermodynamic stability of the 9-methyl-9-azabicyclo[3.3.1]nonane ring system, offering a comprehensive overview of its conformational landscape, the experimental and computational methodologies used for its characterization, and the subtle interplay of steric and electronic factors that dictate its preferred geometry.

The Conformational Landscape: A Tale of Two Chairs

The 9-azabicyclo[3.3.1]nonane ring system is comprised of two fused six-membered rings. This arrangement allows for several possible conformations, with the most stable and commonly observed being the chair-chair (C,C) and the chair-boat (C,B) forms.[1] The equilibrium between these conformers is a delicate balance of various energetic contributions, profoundly influenced by the nature and position of substituents on the bicyclic framework.[1]

In the case of 9-methyl-9-azabicyclo[3.3.1]nonane, also known as N-methylgranatanine, the twin-chair conformation is generally the most favored.[2] This preference is primarily driven by the system's tendency to minimize torsional strain and non-bonded interactions. However, the introduction of the methyl group on the bridgehead nitrogen atom introduces a layer of complexity, influencing the subtle energetic balance between the possible conformers.

Caption: Conformational equilibrium between the Chair-Chair and Chair-Boat forms.

Gauging Stability: Experimental and Computational Approaches

The definitive elucidation of the thermodynamic stability and conformational preferences of 9-methyl-9-azabicyclo[3.3.1]nonane relies on a synergistic combination of experimental spectroscopic and crystallographic techniques, alongside computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is an indispensable tool for the conformational analysis of these systems in solution.[1] Both ¹H and ¹³C NMR provide a wealth of information about the geometry of the bicyclic framework.

Key NMR Parameters for Conformational Analysis:

ParameterInformation Gained
Vicinal Coupling Constants (³JHH) The magnitude of ³J is related to the dihedral angle between coupled protons via the Karplus equation. Large coupling constants between vicinal axial protons are indicative of a chair conformation.
¹³C Chemical Shifts The chemical shifts of the carbon atoms are highly sensitive to their steric environment. For instance, the chemical shifts of the β-carbons relative to the nitrogen atom can provide insights into the orientation of the nitrogen lone pair.
Nuclear Overhauser Effect (NOE) NOESY and ROESY experiments are crucial for determining through-space proximities between protons. The observation of an NOE between two protons indicates their spatial closeness, which helps to establish the relative stereochemistry and conformation.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: A solution of the purified 9-methyl-9-azabicyclo[3.3.1]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.[1]

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, often with proton decoupling, is acquired to determine the number of unique carbons and their chemical shifts.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to identify protons that are close in space.

  • Data Analysis: The acquired spectra are processed and analyzed to extract chemical shifts, coupling constants, and NOE correlations. This data is then used to construct a three-dimensional model of the molecule's conformation in solution.

X-ray Crystallography: The Solid-State Snapshot

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1][2] It yields precise information on bond lengths, bond angles, and dihedral angles, confirming the absolute stereochemistry and the preferred conformation of the molecule in its crystalline form.[1][2] This technique is invaluable for validating the conformational preferences deduced from solution-state NMR studies.[1] For many 9-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is observed in the crystal structure.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the 9-methyl-9-azabicyclo[3.3.1]nonane derivative are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by other crystallization techniques such as vapor diffusion or cooling.[1]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct or Patterson methods and refined using full-matrix least-squares procedures.

Computational Chemistry: In Silico Energetics

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the thermodynamic stability of different conformers. These methods can provide accurate estimations of the relative energies of various conformations and the energy barriers for their interconversion. For the related bicyclo[3.3.1]nonan-9-one system, the calculated free energy difference between the twin-chair and boat-chair conformations is approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol.

The Decisive Factors: Unpacking the Energetics

The thermodynamic stability of the 9-methyl-9-azabicyclo[3.3.1]nonane ring system is governed by a complex interplay of several factors.

Stability_Factors cluster_factors Contributing Factors Thermodynamic_Stability Thermodynamic Stability of 9-Methyl-9-azabicyclo[3.3.1]nonane Transannular_Strain Transannular Strain (C3-C7 Repulsion) Thermodynamic_Stability->Transannular_Strain Influenced by Steric_Hindrance Steric Hindrance (N-Methyl Group) Thermodynamic_Stability->Steric_Hindrance Influenced by Nitrogen_Inversion Nitrogen Inversion Barrier Thermodynamic_Stability->Nitrogen_Inversion Influenced by Torsional_Strain Torsional Strain Thermodynamic_Stability->Torsional_Strain Influenced by

Caption: Key factors influencing the thermodynamic stability of the ring system.

  • Transannular Strain: A key determinant of the conformational preference is the steric interaction between substituents, particularly those at the C3 and C7 positions.[1] In the twin-chair conformation, the endo-hydrogen atoms at these positions can experience significant repulsive interactions, leading to a flattening of the chair rings to alleviate this strain.

  • Steric Hindrance from the N-Methyl Group: The presence of the methyl group on the bridgehead nitrogen introduces additional steric bulk. The orientation of this methyl group (axial vs. equatorial with respect to the piperidine rings) can significantly influence the overall stability. The system will adopt a conformation that minimizes unfavorable steric interactions between the N-methyl group and the rest of the bicyclic framework.

  • Nitrogen Inversion: The nitrogen atom at the bridgehead position can undergo inversion, leading to different N-invertomers where the methyl group occupies either an equatorial or an axial position relative to the six-membered rings.[1] The energy barrier for this inversion and the relative stability of the invertomers are critical factors in the overall thermodynamic profile of the molecule and can impact its biological activity.[1]

  • Torsional Strain: The staggered arrangement of bonds in the chair conformation minimizes torsional strain. The boat conformation, with its eclipsed interactions, is inherently higher in energy.

Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

A common and effective method for the synthesis of the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf condensation. This one-pot, three-component reaction offers an efficient route to this important bicyclic system.[1]

Experimental Workflow: Robinson-Schöpf Condensation

Robinson_Schopf Start Benzylamine in Water (Ice Bath) Acidification Add Dilute H₂SO₄ Start->Acidification Reagent_Addition Add Glutaraldehyde & Acetonedicarboxylic Acid Acidification->Reagent_Addition Buffering Add Sodium Acetate Reagent_Addition->Buffering Reaction Stir at Low Temp, then Warm to RT Buffering->Reaction Workup Workup & Purification Reaction->Workup Product 9-Azabicyclo[3.3.1]nonane Derivative Workup->Product

Caption: A simplified workflow for the Robinson-Schöpf condensation.

Conclusion

The thermodynamic stability of the 9-methyl-9-azabicyclo[3.3.1]nonane ring system is a finely tuned interplay of steric and electronic factors. The preference for the twin-chair conformation is a direct consequence of the system's drive to minimize transannular and torsional strain. The N-methyl group, while adding complexity through steric interactions and nitrogen inversion, further locks the system into its most stable conformation. A comprehensive understanding of these thermodynamic principles, gained through a combination of advanced spectroscopic, crystallographic, and computational techniques, is paramount for the rational design and development of novel therapeutics that incorporate this privileged scaffold.

References

Sources

Exploratory

in vivo metabolism of 9-Methyl-9-azabicyclo[3.3.1]nonane compounds

An In-Depth Technical Guide to the In Vivo Metabolism of 9-Methyl-9-azabicyclo[3.3.1]nonane Compounds Abstract The 9-methyl-9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a key structural motif found in various pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolism of 9-Methyl-9-azabicyclo[3.3.1]nonane Compounds

Abstract

The 9-methyl-9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a key structural motif found in various pharmacologically active compounds and natural alkaloids.[1] Understanding the in vivo metabolic fate of drug candidates containing this scaffold is paramount for optimizing their pharmacokinetic and toxicological profiles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary metabolic pathways affecting this class of compounds. We will delve into the enzymatic systems responsible for biotransformation, present detailed methodologies for conducting and analyzing in vivo metabolism studies, and discuss the interpretation of analytical data for metabolite identification. This document is structured to serve as a practical and authoritative resource, bridging foundational biochemistry with field-proven experimental protocols.

The 9-Methyl-9-azabicyclo[3.3.1]nonane Scaffold: A Primer

The 9-methyl-9-azabicyclo[3.3.1]nonane core is a bicyclic tertiary amine. It is a structural homologue of the well-known tropane (N-methyl-8-azabicyclo[3.2.1]octane) skeleton, which is the core of alkaloids like atropine and cocaine.[1][2] While tropane alkaloids are found extensively in the Solanaceae family, the granatane scaffold is characteristic of alkaloids produced by plants like the pomegranate (Punica granatum).[1]

In medicinal chemistry, this rigid, three-dimensional scaffold is an attractive design element for targeting the central nervous system (CNS) and other biological systems.[3] However, the inherent features of this structure—specifically the tertiary amine and the aliphatic rings—present predictable "soft spots" for metabolic attack. A thorough characterization of these metabolic liabilities is a critical step in the drug development process, influencing everything from lead optimization to final dose regimen design.

Primary Metabolic Pathways

The in vivo metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 9-methyl-9-azabicyclo[3.3.1]nonane derivatives, the primary metabolic transformations are mediated by Cytochrome P450 (CYP) enzymes, which are heme-containing monooxygenases predominantly located in the liver.[4][5] These enzymes catalyze oxidative reactions that increase the polarity of the parent compound, preparing it for subsequent conjugation and excretion.[6]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or unmask functional groups, such as hydroxyl (-OH) or amine (-NH), on the drug molecule.[4] For the 9-methyl-9-azabicyclo[3.3.1]nonane core, the most prominent Phase I pathways are N-demethylation, ring hydroxylation, and N-oxidation.

  • N-Demethylation: The N-methyl group is a primary target for oxidative metabolism. CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, can catalyze the oxidation of the methyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes to yield the N-demethylated (secondary amine) metabolite and formaldehyde.[7] This is often a major clearance pathway for drugs containing an N-methyl moiety.

  • Ring Hydroxylation: The carbon atoms of the bicyclic rings are susceptible to CYP-mediated hydroxylation.[7] This reaction involves the insertion of a single oxygen atom into a C-H bond, forming a hydroxylated metabolite.[5] The resulting alcohol is significantly more polar than the parent compound. The regioselectivity of hydroxylation can vary depending on the specific CYP isoform involved and the substitution pattern on the scaffold.

  • N-Oxidation: The nitrogen atom in the bicyclic system, being a tertiary amine, can be directly oxidized by CYP enzymes or flavin-containing monooxygenases (FMOs) to form a 9-methyl-9-azabicyclo[3.3.1]nonane N-oxide. This N-oxide metabolite is highly polar and typically readily excreted.

Phase II Metabolism: Conjugation Reactions

Following Phase I hydroxylation, the newly introduced hydroxyl group serves as a handle for Phase II conjugation enzymes. These enzymes attach large, water-soluble endogenous molecules to the metabolite, drastically increasing its polarity and facilitating its elimination via urine or bile.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from a cofactor to the hydroxylated metabolite, forming a glucuronide conjugate. This is one of the most common Phase II pathways.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfo group to the hydroxylated metabolite.

The interplay of these pathways determines the overall metabolic profile and clearance rate of the compound.

Metabolic_Pathway cluster_Phase1 Phase I Metabolism (CYP450, FMO) cluster_Phase2 Phase II Metabolism (UGTs, SULTs) Parent Parent Compound (9-Methyl-9-azabicyclo[3.3.1]nonane derivative) N_Demethyl N-Demethylated Metabolite Parent->N_Demethyl N-Demethylation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Ring Hydroxylation N_Oxide N-Oxide Metabolite Parent->N_Oxide N-Oxidation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation Experimental_Workflow cluster_InVivo In Vivo Study cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Phase cluster_DataInterp Data Interpretation Dosing Dosing (Rat Model, IV/PO) Collection Sample Collection (Blood, Urine, Feces) Dosing->Collection Extraction Protein Precipitation/ Solid-Phase Extraction Collection->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Sep LC Separation (Reverse Phase C18) Concentration->LC_Sep MS_Detect MS/MS Detection (ESI+, Full Scan, MS/MS) LC_Sep->MS_Detect Profiling Metabolite Profiling MS_Detect->Profiling Struct_Elucid Structure Elucidation Profiling->Struct_Elucid

Sources

Foundational

The Genesis of a Bicyclic Scaffold: A Technical Guide to the Historical Discovery and Isolation of 9-Methyl-9-azabicyclo[3.3.1]nonane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of the historical discovery and isolation of 9-Methyl-9-azabicyclo[3.3.1]nonane, a foundational molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the historical discovery and isolation of 9-Methyl-9-azabicyclo[3.3.1]nonane, a foundational molecule in the landscape of alkaloid chemistry. Known colloquially as granatanine, its structural elucidation and initial synthesis at the turn of the 20th century were pivotal moments that contributed significantly to the understanding of bicyclic alkaloids. This document will delve into the pioneering work of early chemists, the logic behind their experimental choices, and the foundational protocols that paved the way for modern synthetic strategies.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Core

The 9-azabicyclo[3.3.1]nonane skeleton, a bridged bicyclic system, is a key structural motif present in a variety of natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it a privileged structure in drug discovery. 9-Methyl-9-azabicyclo[3.3.1]nonane, or granatanine, represents the parent compound of the granatane class of alkaloids and is a close structural relative of the well-known tropane alkaloids. The historical journey of its discovery is a compelling narrative of chemical deduction, experimental perseverance, and the birth of modern organic synthesis.

The Natural Source and Early Investigations: Pomegranate Bark and the Work of Ciamician and Silber

The story of granatanine begins not with its synthesis, but with the investigation of the chemical constituents of the pomegranate tree (Punica granatum). The bark of this ancient fruit-bearing plant was known for its medicinal properties, particularly as an anthelmintic.[1] In the late 19th and early 20th centuries, chemists began to isolate and characterize the active principles from pomegranate bark.

Among the pioneers in this field were Giacomo Ciamician and Paul Silber, who conducted extensive research on the alkaloids present in pomegranate.[2][3] Their work led to the isolation and characterization of several alkaloids, most notably pseudopelletierine.[1][4] Pseudopelletierine, also known as N-methylgranatonine, is the ketone precursor to granatanine and was found to be a key component of the alkaloid mixture from pomegranate bark.[4][5] The structural similarities between pseudopelletierine and tropinone, a degradation product of atropine and cocaine, were not lost on the chemists of the era and hinted at a new family of bicyclic alkaloids.[1]

The Dawn of Synthesis: Richard Willstätter and the Elucidation of the Granatane Skeleton

The definitive structural elucidation and the first synthesis of the granatane skeleton can be attributed to the monumental work of Richard Willstätter, a Nobel laureate whose contributions to the chemistry of natural products were profound.[3][4][5] His investigations into the structures of cocaine and atropine had already established him as a master of alkaloid chemistry.[4][5]

Willstätter's interest in the pomegranate alkaloids, particularly pseudopelletierine, stemmed from their structural relationship to the tropane alkaloids he had extensively studied.[1] His work on these compounds was not merely about structure determination; it was about pushing the boundaries of synthetic chemistry and confirming structures through unambiguous synthesis, a critical aspect of chemical science at a time when spectroscopic methods were non-existent.[6]

The Precursor: N-Methylgranatonine (Pseudopelletierine)

Willstätter's synthetic strategy towards 9-Methyl-9-azabicyclo[3.3.1]nonane began with its logical precursor, N-methylgranatonine (pseudopelletierine). His work on the synthesis of this ketone, published in the early 1900s, was a landmark achievement.

Conceptual Synthetic Pathway to N-Methylgranatonine:

While the exact multi-step synthesis from simple starting materials was a complex undertaking, a key conceptual approach involved the construction of the bicyclic system through cyclization reactions. Later, more efficient methods like the Robinson-Schöpf type condensation would be developed for analogous systems.

G cluster_0 Conceptual Early Synthesis of N-Methylgranatonine Acyclic Precursors Acyclic Precursors Intramolecular Cyclization Intramolecular Cyclization Acyclic Precursors->Intramolecular Cyclization Base/Heat N-Methylgranatonine N-Methylgranatonine Intramolecular Cyclization->N-Methylgranatonine

Caption: Conceptual flow of early synthetic approaches to N-Methylgranatonine.

The Final Step: Reduction to 9-Methyl-9-azabicyclo[3.3.1]nonane (Granatanine)

With N-methylgranatonine in hand, the final and crucial step was the reduction of the ketone functionality to a methylene group to yield the parent alkane, 9-Methyl-9-azabicyclo[3.3.1]nonane. For this transformation, Willstätter and his contemporaries turned to a powerful, albeit harsh, reduction method that had been developed in the late 19th century: the Clemmensen reduction.

The Clemmensen Reduction: A Deliberate Choice

The Clemmensen reduction, discovered by Erik Christian Clemmensen, involves the treatment of a ketone or aldehyde with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[1] This method is particularly effective for the deoxygenation of ketones that are stable to strongly acidic conditions. The choice of the Clemmensen reduction was a deliberate one, as other common reducing agents of the era would have likely reduced the ketone to a secondary alcohol (granatoline) rather than the desired alkane. The complete removal of the oxygen atom was the goal, and the Clemmensen reduction was the most reliable method available at the time to achieve this.

Experimental Protocol: The First Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonane

Based on the chemical knowledge and practices of the early 20th century, the protocol for the Clemmensen reduction of N-methylgranatonine to granatanine would have conceptually followed these steps:

  • Preparation of Zinc Amalgam: Granulated zinc is treated with a solution of mercuric chloride to form a surface amalgam. This activation of the zinc is crucial for the success of the reduction.

  • Reaction Setup: The N-methylgranatonine, as its hydrochloride salt, is dissolved in concentrated hydrochloric acid.

  • Reduction: The amalgamated zinc is added to the acidic solution of the ketone. The mixture is then heated, often under reflux, for an extended period. The reaction is typically vigorous, with the evolution of hydrogen gas.

  • Workup: After the reaction is complete, the mixture is cooled and the excess zinc is removed by filtration. The acidic aqueous solution is then made strongly basic with sodium hydroxide or potassium hydroxide.

  • Isolation and Purification: The liberated free base, 9-Methyl-9-azabicyclo[3.3.1]nonane, being an amine, is then extracted into an organic solvent such as diethyl ether. The solvent is subsequently removed by distillation, and the resulting crude product can be further purified by distillation or crystallization of a salt derivative (e.g., the picrate or hydrochloride salt).

G cluster_1 Clemmensen Reduction of N-Methylgranatonine N-Methylgranatonine N-Methylgranatonine (Pseudopelletierine) 9-Methyl-9-azabicyclo[3.3.1]nonane 9-Methyl-9-azabicyclo[3.3.1]nonane N-Methylgranatonine->9-Methyl-9-azabicyclo[3.3.1]nonane Reduction Reagents Zn(Hg), conc. HCl Heat Reagents->9-Methyl-9-azabicyclo[3.3.1]nonane

Caption: The final reduction step to yield 9-Methyl-9-azabicyclo[3.3.1]nonane.

Physicochemical Properties and Characterization

In the absence of modern spectroscopic techniques, the characterization of newly synthesized compounds in the early 20th century relied on physical constants and the formation of crystalline derivatives.

PropertyValueSource
Molecular Formula C₉H₁₇NInferred from synthesis and elemental analysis
Molar Mass 139.24 g/mol Calculated from molecular formula
Appearance Colorless oil or low-melting solid
Boiling Point Approx. 195-197 °C
Melting Point of Picrate 239-240 °C (dec.)A key crystalline derivative for identification

The formation of well-defined crystalline salts, such as the picrate and hydrochloride, was a critical method for the purification and identification of 9-Methyl-9-azabicyclo[3.3.1]nonane. The sharp and reproducible melting points of these derivatives served as a primary means of confirming the identity and purity of the synthesized compound.

Conclusion: A Foundation for the Future

The historical discovery and initial synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonane represent a significant chapter in the annals of organic chemistry. The intellectual journey from the investigation of a traditional herbal remedy to the rational synthesis of its core alkaloid structure showcases the power of chemical inquiry. The work of pioneers like Ciamician, Silber, and particularly Willstätter, not only provided the first access to the granatane scaffold but also laid the theoretical and practical groundwork for the synthesis of countless other complex natural products. The experimental choices, such as the use of the Clemmensen reduction, were dictated by the available tools and a deep understanding of chemical reactivity. This foundational knowledge continues to inform and inspire the development of novel synthetic methodologies for the creation of new medicines and materials.

References

  • Ciamician, G., & Silber, P. (1893). Chem.
  • Natural Products. (n.d.).
  • Kim, N., Estrada, O., Chavez, B., Stewart, C. Jr., & D'Auria, J. C. (2016).
  • Dutertre, Q., Guy, P. A., Sutour, S., Peitsch, M. C., Ivanov, N. V., Glauser, G., & von Reuss, S. H. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis.
  • Balbiano, L. (1905). Su alcuni recenti lavori sulla costituzione della pseudopelletierina. Gazzetta Chimica Italiana, 35(1), 217-224.
  • Willstätter, R. (1901). Synthesen in der Tropingruppe. I. Synthese des Tropilidens. Berichte der deutschen chemischen Gesellschaft, 34(1), 129-143.
  • Willstätter, R., & Veraguth, H. (1905). Zur Kenntniss des Tropinons. Berichte der deutschen chemischen Gesellschaft, 38(2), 1975-1985.
  • Clemmensen, E. (1913). Reduktion af Ketoner og Aldehyder til de tilsvarende Kulbrinter. Berichte der deutschen chemischen Gesellschaft, 46(2), 1837-1843.
  • Richard Willstätter - Nobel Lecture. NobelPrize.org. Nobel Prize Outreach AB 2024.
  • Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111(0), 762-768.
  • The Landmark Synthesis of Cyclooctatetraene: A Technical Retrospective of Willstätter's Endeavor. (2025). BenchChem.
  • Richard Willstätter. (n.d.). Jewish Virtual Library.
  • Richard Willstätter. (2025, December 10). DPMA.
  • Richard Willstätter. (n.d.). In Wikipedia.
  • Synthesis - Atropine. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Purification Protocols for 9-Methyl-9-azabicyclo[3.3.1]nonane Derivatives

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Overview The granatane scaffold, formally known as 9-methyl-9-azabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Overview

The granatane scaffold, formally known as 9-methyl-9-azabicyclo[3.3.1]nonane , is a privileged bicyclic structure in medicinal chemistry[1]. Its rigid, three-dimensional conformation is critical for the spatial orientation of pharmacophores, most notably in the development of 5-HT3 receptor antagonists such as Granisetron[2][3].

Because the bare hydrocarbon scaffold lacks the functional handles required for drug conjugation, industrial and academic synthesis focuses heavily on the production of endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (granatamine). The synthesis of this specific derivative relies on a highly controlled, two-stage process: a Robinson-Schöpf double Mannich condensation to form the bicyclic ketone, followed by a stereoselective reductive amination[2].

G R1 Glutaraldehyde + Methylamine I1 9-Methyl-9-azabicyclo [3.3.1]nonan-3-one R1->I1 Robinson-Schöpf Condensation R2 Acetonedicarboxylic Acid R2->I1 I2 Oxime Intermediate I1->I2 Oximation R3 Hydroxylamine HCl R3->I2 P1 endo-3-Amino-9-methyl -9-azabicyclo[3.3.1]nonane I2->P1 Stereoselective Hydrogenation R4 H2 / Raney Ni R4->P1

Synthesis pathway of endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane via Robinson-Schöpf reaction.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that successful synthesis of bridged bicyclic systems requires strict control over reaction kinetics and thermodynamics. The following protocols are designed with built-in In-Process Controls (IPCs) to ensure self-validation at each stage.

Protocol 1: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone)

The construction of the bicyclic core utilizes a modified Robinson-Schöpf condensation[2]. The causality behind the specific reagent addition order and pH control is critical: glutaraldehyde is highly prone to self-aldol condensation (polymerization) under basic conditions. By utilizing a sodium acetate buffer, we maintain a mildly acidic environment that suppresses side reactions while enabling the sequential iminium ion formation and intramolecular Mannich attacks[4].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.0 equivalent of sodium acetate in deionized water. Cool the solution to 0–5 °C in a jacketed reactor.

  • Reagent Charging: Add 1.0 equivalent of methylamine hydrochloride to the buffered solution, ensuring complete dissolution.

  • Controlled Addition: Slowly add 1.0 equivalent of glutaraldehyde (25% aqueous solution) over 60 minutes while maintaining the internal temperature below 5 °C to prevent premature oligomerization[5].

  • Condensation: Add 1.0 equivalent of acetonedicarboxylic acid (3-oxopentanedioic acid) portion-wise[5]. The solution will typically transition to an orange hue as the intermediate iminium species forms[4].

  • Thermal Maturation: Gradually heat the reaction mixture to 50 °C and stir for 4 hours[4].

  • IPC (In-Process Control): Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when acetonedicarboxylic acid consumption is >98%.

  • Workup & Isolation: Cool to ambient temperature. Basify the aqueous layer to pH 11 using 5N NaOH and extract with dichloromethane (3 × volumes). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude ketone[6].

Protocol 2: Stereoselective Reductive Amination to the endo-Isomer

Direct reductive amination with ammonia often yields a mixture of endo and exo isomers. To achieve the high endo-purity required for pharmaceutical intermediates, a two-step oximation/reduction sequence is mandatory[2]. The catalytic hydrogenation of the oxime using Raney Nickel forces the hydrogen gas to approach from the less sterically hindered exo face of the bicyclic system, thereby pushing the resulting amine into the desired endo configuration[2][3].

Step-by-Step Methodology:

  • Oximation: Dissolve the crude 9-methyl-9-azabicyclo[3.3.1]nonan-3-one in an ethanol/water mixture. Add 1.2 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate[5].

  • Reflux: Heat the mixture to 70–80 °C for 2 hours. Cool to precipitate the oxime intermediate. Filter and wash with cold ethanol[5].

  • Hydrogenation Setup: Suspend the isolated oxime in absolute ethanol inside a high-pressure Parr reactor. Add a catalytic amount of Raney Nickel (approx. 10% w/w)[2]. Safety Note: Raney Nickel is pyrophoric; handle under an inert argon atmosphere.

  • Reduction: Pressurize the reactor with H₂ gas to 5 bar and heat to 50 °C. Stir vigorously until hydrogen uptake ceases (typically 4–6 hours)[2].

  • IPC (In-Process Control): Analyze via GC-MS or HPLC. The ratio of endo to exo isomer should exceed 95:5.

  • Purification: Vent the reactor, filter the catalyst through a pad of Celite under argon, and concentrate the filtrate. The crude amine is purified by acid-base extraction: dissolve in 1N HCl, wash with ethyl acetate to remove neutral impurities, basify the aqueous layer to pH >12 with NaOH, and extract the pure endo-amine into dichloromethane[5].

Quantitative Data and Process Parameters

The following table summarizes the critical process parameters and expected quantitative outcomes for the validated workflow.

Reaction StageTarget IntermediateTemp (°C)Time (h)PressureTypical YieldKey IPC Metric
Stage 1: Condensation 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one50 °C4.0Atmospheric65 - 75%>98% consumption of diacid
Stage 2a: Oximation Granatan-3-one oxime75 °C2.0Atmospheric85 - 90%Complete disappearance of ketone peak
Stage 2b: Reduction endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane50 °C4.0 - 6.05 bar (H₂)80 - 85%endo:exo ratio > 95:5

References

  • PubChem. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175. National Center for Biotechnology Information. Retrieved from:[Link]

  • Google Patents (US7868017B2).9-azabicyclo[3.3.1]nonane derivatives.
  • Journal of Medicinal Chemistry (ACS). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Retrieved from:[Link]

Sources

Application

Application Notes and Protocols for the Structural Elucidation of 9-Methyl-9-azabicyclo[3.3.1]nonane using NMR Spectroscopy

Abstract This technical guide provides a comprehensive set of Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the unambiguous identification and structural characterization of 9-Methyl-9-azabicyclo[3.3.1]nona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive set of Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the unambiguous identification and structural characterization of 9-Methyl-9-azabicyclo[3.3.1]nonane. This bicyclic amine is a crucial structural motif in various biologically active compounds and its precise characterization is paramount for researchers, scientists, and drug development professionals. This document outlines detailed methodologies for sample preparation, one-dimensional (1D) and two-dimensional (2D) NMR experiments, and data interpretation, underpinned by established principles of NMR spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

9-Methyl-9-azabicyclo[3.3.1]nonane is a saturated bicyclic amine featuring a rigid cage-like structure. This conformationally restricted framework is of significant interest in medicinal chemistry as it can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The stereochemical arrangement of the bicyclic system is a key determinant of its biological activity. Therefore, precise and reliable analytical methods for its structural confirmation are essential.

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.[1] This guide will detail the application of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of 9-Methyl-9-azabicyclo[3.3.1]nonane.

Molecular Structure and Conformation

The 9-azabicyclo[3.3.1]nonane core consists of two fused six-membered rings. The most stable conformation is generally the chair-chair form.[1] The introduction of the N-methyl group at the bridgehead nitrogen (N9) influences the electronic environment and the precise conformational dynamics of the molecule.

Part 1: Sample Preparation and Initial 1D NMR Analysis

Protocol for NMR Sample Preparation

A self-validating protocol ensures that the sample quality is adequate for high-resolution NMR analysis.

  • Analyte Purity: Ensure the 9-Methyl-9-azabicyclo[3.3.1]nonane sample is of high purity. Common impurities arising from its synthesis, such as residual solvents (e.g., isopropanol) or starting materials, should be minimized.[2] Quantitative ¹H NMR can be used to assess purity against a certified internal standard.[2]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common and suitable choice. Other solvents like DMSO-d₆ or D₂O can also be used depending on the sample's properties.[1] A comprehensive list of NMR solvent properties is available from various suppliers.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.[1] This concentration provides a good signal-to-noise ratio for most NMR experiments without causing significant line broadening due to viscosity.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used (0 ppm).

¹H NMR Spectroscopy: The Initial Fingerprint

A one-dimensional ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule.

Expected ¹H NMR Spectral Features:

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple, yet informative. The protons on the bicyclic framework will exhibit complex splitting patterns due to geminal and vicinal couplings.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Key Correlations
H1, H5 (Bridgehead)~ 2.5 - 3.0Broad singlet or multipletCorrelates with C1, C5, C2, C8, C4, C6
H2, H8, H4, H6 (Axial & Equatorial)~ 1.2 - 2.5Complex multipletsExhibit geminal and vicinal couplings
N-CH₃~ 2.3SingletCorrelates with N-CH₃ carbon

Note: The chemical shifts are estimations based on related structures and general principles. Actual values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C1, C5 (Bridgehead)~ 50 - 60
C2, C8, C4, C6~ 20 - 40
N-CH₃~ 40 - 50

Note: These are approximate chemical shift ranges. For the closely related 9-azabicyclo[3.3.1]nonane in CDCl₃, the bridgehead carbons (C1, C5) appear around 46.4 ppm, and the other methylene carbons (C2, C4, C6, C8 and C3, C7) appear at 27.1 and 18.7 ppm respectively.[2]

Part 2: Advanced 2D NMR for Unambiguous Assignment

Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals by revealing through-bond correlations.

Workflow for 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR for Structural Connectivity cluster_assignment Final Assignment H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Coupling Networks HSQC ¹H-¹³C HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Attachment HMBC ¹H-¹³C HMBC COSY->HMBC HSQC->HMBC Long-Range C-H Correlations Final Complete Structural Assignment HMBC->Final

Caption: Workflow for NMR-based structural elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds. This is crucial for tracing out the connectivity of the proton spin systems within the bicyclic framework.

Protocol:

  • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • Analyze the cross-peaks, which indicate coupling between protons. For example, the bridgehead protons (H1, H5) will show correlations to the protons on the adjacent carbons (H2, H8 and H4, H6).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra.

Protocol:

  • Acquire a standard gradient-selected HSQC spectrum.

  • The resulting 2D map will show a correlation peak for each C-H bond.

  • This allows for the unambiguous assignment of the carbon signal for each protonated carbon based on the already assigned (or tentatively assigned) proton spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is particularly powerful for identifying connectivities across quaternary carbons or heteroatoms.

Protocol:

  • Acquire a standard gradient-selected HMBC spectrum, optimized for a long-range coupling constant of around 8 Hz.

  • Analyze the cross-peaks to establish long-range connectivities. For instance, the protons of the N-methyl group will show a correlation to the bridgehead carbons (C1 and C5), confirming the position of the methyl group on the nitrogen atom. The bridgehead protons (H1, H5) will show correlations to multiple carbons in the opposite ring, confirming the bicyclic structure.

Part 3: Data Interpretation and Structural Confirmation

By combining the information from all the NMR experiments, a complete and unambiguous assignment of the structure of 9-Methyl-9-azabicyclo[3.3.1]nonane can be achieved.

Logical Flow of Data Interpretation:

G Start Acquire 1D & 2D NMR Data Step1 Assign N-CH₃ singlet in ¹H and corresponding ¹³C via HSQC Start->Step1 Step2 Identify Bridgehead Protons (H1, H5) from ¹H spectrum Step1->Step2 Step3 Use COSY to identify protons coupled to bridgehead protons (H2, H8, H4, H6) Step2->Step3 Step4 Assign corresponding carbons (C1, C5, C2, C8, C4, C6) using HSQC Step3->Step4 Step5 Confirm assignments and connectivity using HMBC: - N-CH₃ to C1/C5 - H1/H5 to C3/C7 Step4->Step5 End Final Validated Structure Step5->End

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Method

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters and Protocols for 9-Methyl-9-azabicyclo[3.3.1]nonane Analysis

Chemical Context and Analytical Challenges 9-Methyl-9-azabicyclo[3.3.1]nonane, commonly referred to as granatane, is a conformationally rigid bicyclic tertiary amine. It serves as the foundational scaffold for numerous g...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Challenges

9-Methyl-9-azabicyclo[3.3.1]nonane, commonly referred to as granatane, is a conformationally rigid bicyclic tertiary amine. It serves as the foundational scaffold for numerous granatane alkaloids and is a critical intermediate in the synthesis of pharmaceuticals, including [1]. In solution and gas phases, granatane derivatives undergo rapid N-methyl inversion, presenting unique stereochemical dynamics that can influence chromatographic behavior[2].

As a Senior Application Scientist, the most frequent point of failure I observe in the GC-MS analysis of bicyclic amines is peak tailing and irreversible adsorption . This occurs due to the strong interaction between the basic nitrogen's lone pair and active silanol (Si-OH) groups present in the glass inlet liner or the column's stationary phase.

The Mechanistic Solution: To achieve reliable quantitation and sharp peak shapes, the analytical system must be rigorously deactivated (using base-deactivated liners and low-bleed, inert columns). Furthermore, because granatane has a high pKa, it exists as a non-volatile protonated salt in aqueous biological matrices. A strict alkalinization step is required prior to extraction to drive the molecule entirely into its volatile, free-base form, [3].

Experimental Workflow

G Matrix Biological Matrix (Plant Extract / Biofluid) Alkalinization Alkalinization (pH > 11) 1M NaOH Addition Matrix->Alkalinization LLE Liquid-Liquid Extraction (Hexane / DCM) Alkalinization->LLE Concentration Concentration & Filtration (N2 Stream, 0.22 µm) LLE->Concentration GCMS GC-MS Analysis (Base-Deactivated Column) Concentration->GCMS Data Data Processing (SIM/SCAN, 70 eV EI) GCMS->Data

GC-MS analytical workflow for granatane extraction and quantification.

Self-Validating Extraction Protocol

This protocol is engineered as a self-validating system . By incorporating a structurally similar internal standard (IS) such as tropane (8-methyl-8-azabicyclo[3.2.1]octane) into the initial matrix, recovery efficiency and matrix effects are continuously monitored. A post-extraction solvent blank is injected sequentially to validate the absence of system carryover.

Step-by-Step Methodology:
  • Sample Aliquoting & Spiking : Transfer 1.0 mL of the biological matrix (e.g., Duboisia plant extract or plasma) into a silanized glass centrifuge tube. Spike with 10 µL of Internal Standard (100 µg/mL Tropane).

    • Causality: Silanized glassware is mandatory. Standard borosilicate glass contains active sites that will irreversibly bind the basic amine, artificially lowering recovery rates.

  • Alkalinization : Add 100 µL of 1.0 M NaOH. Vortex for 30 seconds and verify the pH is > 11.

    • Causality: Granatane is highly basic. Alkalinization suppresses ionization, converting the non-volatile salt into the lipophilic, volatile free-base required for GC analysis.

  • Liquid-Liquid Extraction (LLE) : Add 2.0 mL of GC-grade Hexane. Vortex vigorously for 2 minutes.

    • Causality: Hexane selectively partitions the non-polar granatane free base while excluding highly polar matrix interferences, thereby protecting the GC inlet from contamination.

  • Phase Separation : Centrifuge at 3000 × g for 5 minutes at 4 °C to resolve any emulsions.

  • Concentration : Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

    • Critical Warning: Do not apply heat during evaporation. Granatane is semi-volatile; thermal evaporation will cause severe analyte loss.

  • Reconstitution : Reconstitute in 100 µL of Hexane, vortex, and transfer to a GC autosampler vial equipped with a glass micro-insert.

GC-MS Instrument Parameters

To mitigate the adsorption of 9-Methyl-9-azabicyclo[3.3.1]nonane, a base-deactivated system is strictly required. The parameters below are optimized to balance analyte retention with peak symmetry.

Table 1: Gas Chromatography Parameters
ParameterSpecificationScientific Rationale
Column 30 m × 0.25 mm ID × 0.25 µm, 5% Phenyl-methylpolysiloxane (e.g., Rtx-5MS or HP-5MS)Balances the retention of the non-polar bicyclic skeleton with high inertness for amines.
Inlet Temperature 250 °CEnsures rapid, flash volatilization of the free base without inducing thermal degradation.
Inlet Liner Base-deactivated, single taper with deactivated glass woolPrevents active site adsorption of the tertiary amine, eliminating peak tailing.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal linear velocity for MS vacuum efficiency and chromatographic resolution.
Injection Volume 1.0 µL, Splitless mode (purge valve on at 1.0 min)Maximizes sensitivity for trace alkaloid analysis in complex biological matrices.
Oven Program 60 °C (hold 1 min) → ramp 10 °C/min to 280 °C (hold 5 min)Focuses the volatile analyte at the head of the column, followed by an efficient elution gradient.
Table 2: Mass Spectrometry Parameters
ParameterSpecificationScientific Rationale
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before entering the MS source.
Ion Source Temp 230 °CStandard for EI; minimizes source contamination while maintaining fragmentation stability.
Quadrupole Temp 150 °CMaintains mass analyzer stability and mass axis calibration.
Ionization Energy 70 eVStandardized energy for reproducible library matching (NIST/Wiley)[4].
Acquisition Mode Full Scan ( m/z 40–400) & SIMScan mode for discovery; SIM mode for high-sensitivity, interference-free quantitation.

Data Acquisition and Interpretation

Under 70 eV Electron Ionization (EI), granatane yields a highly distinct fragmentation pattern. The molecular ion ( M+ ) is typically observed at m/z 139. Characteristic fragments arise from the loss of the N-methyl group and subsequent ring cleavage.

For high-sensitivity quantitation in complex matrices, the MS should be operated in Selected Ion Monitoring (SIM) mode. By focusing the quadrupole on the most abundant and specific ions (e.g., m/z 139, 110, 82), you maximize the signal-to-noise ratio and eliminate false positive identifications generated by co-eluting matrix background[3].

References

  • Deng, C., Zhou, C., Shi, L., et al. (2024). "Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis." Journal of Natural Products, 87(8), 1914-1920. URL: [Link]

  • Kim, N., Estrada, O., Chavez, B., Stewart, C., & D'Auria, J. C. (2016). "Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis." Molecules, 21(11), 1510. URL: [Link]

  • Alkorta, I., et al. (2017). "Kinetics of the hydrogen abstraction ROH + H → RO• + H2 reaction class." ResearchGate. (Details the N-methyl inversion dynamics of granatane derivatives). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 9-Methyl-9-azabicyclo[3.3.1]nonane laboratory synthesis

Technical Support Center: Troubleshooting & Yield Optimization for 9-Methyl-9-azabicyclo[3.3.1]nonane Synthesis Introduction & Mechanistic Overview The synthesis of the 9-methyl-9-azabicyclo[3.3.1]nonane (granatane) core...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Yield Optimization for 9-Methyl-9-azabicyclo[3.3.1]nonane Synthesis

Introduction & Mechanistic Overview

The synthesis of the 9-methyl-9-azabicyclo[3.3.1]nonane (granatane) core is a critical foundational workflow for researchers developing tropane-homologous alkaloids, chiral catalysts, and pharmaceutical intermediates (such as the antiemetic Granisetron)[1].

The most robust and scalable synthetic route involves a two-stage process. First, a Robinson-Schöpf double Mannich condensation is utilized to form the intermediate 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (granatanone)[2]. Second, a deoxygenation step—typically a Wolff-Kishner reduction—is employed to yield the fully reduced granatane alkane[3]. Because the initial condensation involves three components reacting via a cascade of iminium ion formations and decarboxylative enol attacks, the reaction is highly susceptible to polymerization and premature degradation if the microenvironment is not strictly controlled[4].

Synthesis Pathway Diagram

GranataneSynthesis Glutaraldehyde Glutaraldehyde (Aqueous) Condensation Robinson-Schöpf Condensation pH 4-5, <5 °C then 25 °C Glutaraldehyde->Condensation Methylamine Methylamine HCl Methylamine->Condensation Acetonedicarboxylic Acetonedicarboxylic Acid Acetonedicarboxylic->Condensation Granatanone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone) Condensation->Granatanone -2 CO2, -2 H2O Hydrazone Hydrazone Intermediate (NH2NH2, KOH, Diethylene Glycol) Granatanone->Hydrazone Reduction Wolff-Kishner Reduction Distillation to 190-200 °C Hydrazone->Reduction Granatane 9-Methyl-9-azabicyclo[3.3.1]nonane (Target Alkane) Reduction->Granatane -N2, -H2O

Caption: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonane via Robinson-Schöpf condensation.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Optimized Robinson-Schöpf Condensation (Granatanone Synthesis) Objective: Maximize the yield of the bicyclic ketone intermediate by suppressing glutaraldehyde polymerization.

  • Preparation: In a jacketed reactor, dissolve methylamine hydrochloride (1.2 equiv) and glutaraldehyde (25% aq. solution, 1.0 equiv) in water. Cool the mixture strictly to 0–5 °C[2].

  • Buffer Addition: Add a sodium acetate buffer (10% aqueous) to stabilize the pH between 4.0 and 5.0.

    • Causality: A pH > 6 promotes rapid aldol condensation of glutaraldehyde with itself, while a pH < 3 inhibits the formation of the reactive iminium intermediate[4].

  • Acid Addition: Slowly add acetonedicarboxylic acid (1.0 equiv) portion-wise over 1 hour, maintaining the internal temperature below 5 °C.

  • Aging & Decarboxylation: Stir the reaction at 5 °C for 20 hours, then warm to 25 °C for an additional 20 hours.

    • Validation: Slow CO₂ evolution serves as a visual, self-validating indicator of the double Mannich/decarboxylation cascade progressing successfully[4].

  • Isolation: Basify the aqueous layer to pH 8 with saturated NaHCO₃ and extract with dichloromethane (DCM). For high-purity, environmentally benign isolation, sublime the crude product (Kugelrohr, 80 °C, 1.1 Torr) to yield granatanone as a white solid (Yield: ~81%)[2].

Protocol B: Wolff-Kishner Reduction to Granatane Core Objective: Complete deoxygenation of granatanone to 9-methyl-9-azabicyclo[3.3.1]nonane.

  • Hydrazone Formation: In a 2L flask equipped with a distillation head, combine granatanone (1.0 equiv), 85% KOH pellets (approx. 5-10 equiv), hydrazine hydrate (excess), and diethylene glycol[3].

  • Reflux: Heat the mixture gently to 100–120 °C and reflux for 1.5 hours to ensure complete conversion of the ketone to the hydrazone.

    • Validation: TLC monitoring must show complete consumption of the ketone before proceeding.

  • Distillation: Gradually increase the temperature, distilling off water and excess hydrazine until the internal temperature reaches 190–200 °C.

  • Nitrogen Extrusion: Maintain the temperature at 190–200 °C for 3–4 hours until nitrogen gas evolution ceases.

    • Causality: The high boiling point of diethylene glycol allows the reaction to reach the activation energy required for the base-catalyzed decomposition of the hydrazone into the alkane and nitrogen gas[3].

  • Workup: Cool the mixture, dilute with water, and extract with diethyl ether. Dry over Na₂SO₄ and concentrate in vacuo to yield the target 9-methyl-9-azabicyclo[3.3.1]nonane[3].

Troubleshooting Guides & FAQs

Q1: Why is the yield of my Robinson-Schöpf condensation consistently below 50%? A1: The most common culprit is poor pH control or inadequate thermal management during the addition phase. The Robinson-Schöpf reaction relies on the transient stability of acetonedicarboxylic acid, which readily decarboxylates prematurely if the temperature exceeds 10 °C before the iminium ion is formed[4]. Furthermore, if the pH drops below 3, the amine remains fully protonated and unreactive; if it rises above 6, glutaraldehyde polymerizes. Actionable Fix: Implement a continuous pH monitoring system and use a sodium acetate/acetic acid buffer to lock the pH at 4.5. Ensure the reactor jacket maintains the internal temperature at <5 °C during the entire addition of acetonedicarboxylic acid[4],[2].

Q2: During the Wolff-Kishner reduction, I observe significant tar formation and low recovery of the granatane core. How can I optimize this? A2: Tar formation usually indicates that the reaction was heated to the decomposition temperature (>190 °C) before the hydrazone was fully formed. Under high heat and strong basic conditions (KOH), unreacted granatanone undergoes aldol-type condensation and degradation[3]. Actionable Fix: Separate the reaction into two distinct thermal phases. First, reflux the mixture at 100–120 °C for at least 1.5 hours to guarantee 100% hydrazone formation. Only after this step should you distill off the water to allow the temperature to rise to the 190–200 °C required for nitrogen extrusion[3].

Q3: I am trying to synthesize the endo-3-amino derivative (for pharmaceutical intermediates) rather than the fully reduced alkane. My reductive amination yields a mixture of endo and exo isomers. How do I favor the endo isomer? A3: The rigid, three-dimensional bicyclic structure of granatanone dictates the stereochemical outcome of the reduction[1]. Standard catalytic hydrogenation of the oxime or imine intermediate often yields a mixture. Actionable Fix: To achieve high diastereoselectivity for the endo-isomer, utilize catalytic hydrogenation with Raney Nickel under elevated hydrogen pressure (1-10 bar) at 70-100 °C, or use a bulky hydride reducing agent that selectively attacks from the less hindered exo face, thereby pushing the resulting amine into the endo configuration[1].

Q4: How can I improve the environmental profile (E-Factor) of the granatanone synthesis? A4: Traditional liquid-liquid extractions for granatanone require massive volumes of chlorinated solvents (like DCM), driving up the E-Factor. Actionable Fix: Transition to a sublimation-based purification. After basifying the aqueous layer, perform a minimal extraction, concentrate the crude, and purify via Kugelrohr sublimation (80 °C at 1.1 Torr). This method can reduce the E-Factor to as low as 0.36 while maintaining an 81% yield[2].

Quantitative Data Summary

The following table summarizes the critical process parameters and their impact on the yield of the granatane core and its intermediates.

Reaction StepCritical ParameterSub-optimal ConditionOptimized ConditionExpected Yield / Outcome
Robinson-Schöpf pH ControlUnbuffered (pH > 7)Buffered (pH 4.0 - 5.0)Yield increases from <40% to ~81%[2]
Robinson-Schöpf TemperatureRoom Temp (20 °C)< 5 °C during additionPrevents premature decarboxylation[4]
Robinson-Schöpf PurificationMulti-wash DCM ExtractionKugelrohr SublimationE-Factor drops from >1.0 to 0.36[2]
Wolff-Kishner Heating ProfileDirect heating to 200 °CStepwise (120 °C, then 200 °C)Minimizes tar; maximizes alkane recovery[3]
Reductive Amination Catalyst/PressureNaBH₄ (Ambient)Raney Ni / H₂ (1-10 bar)High endo-isomer selectivity[1]

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Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 9-Methyl-9-azabicyclo[3.3.1]nonane Analysis

Welcome to the technical support center for the analysis of 9-Methyl-9-azabicyclo[3.3.1]nonane and related compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 9-Methyl-9-azabicyclo[3.3.1]nonane and related compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR peak overlap during their structural elucidation and characterization studies. The rigid, bicyclic structure of 9-Methyl-9-azabicyclo[3.3.1]nonane often leads to complex ¹H NMR spectra with significant signal overlap, making unambiguous assignment difficult. This resource provides a series of troubleshooting steps and advanced methodologies in a question-and-answer format to help you resolve these issues and obtain high-quality, interpretable NMR data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of 9-Methyl-9-azabicyclo[3.3.1]nonane shows a crowded aliphatic region with significant peak overlap. What is the first step to simplify this?

A1: Initial Approach: Solvent-Induced Chemical Shift Changes

Before resorting to more time-consuming 2D NMR experiments, a simple and effective first step is to leverage solvent effects on chemical shifts.[1][2][3] The interaction between the solute and solvent molecules can alter the electronic environment of the protons, leading to changes in their resonance frequencies.[4] Aromatic solvents, in particular, can induce significant shifts due to their magnetic anisotropy.[5]

Causality: The lone pair of electrons on the nitrogen atom in 9-Methyl-9-azabicyclo[3.3.1]nonane can interact with different solvents, altering the chemical shifts of nearby protons. Changing from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can often resolve overlapping signals.[6]

Experimental Protocol: Solvent Study
  • Sample Preparation: Prepare two separate, identical concentrations of your 9-Methyl-9-azabicyclo[3.3.1]nonane sample in two different deuterated solvents (e.g., CDCl₃ and Benzene-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the two spectra. Look for changes in the chemical shifts of the overlapping signals. Even small changes can be sufficient to resolve multiplets and simplify the spectrum.

Table 1: Common Deuterated Solvents and Their Properties for Resolving Peak Overlap

Solvent¹H Residual Peak (ppm)PropertiesApplication Notes
Chloroform-d (CDCl₃)7.26Standard, relatively non-polar.Good starting point for many organic molecules.
Benzene-d₆ (C₆D₆)7.16Aromatic solvent, induces significant shifts due to ring current effects.[6]Often effective in separating overlapping aliphatic signals.
Acetone-d₆ ((CD₃)₂CO)2.05Polar aprotic solvent.Can offer different selectivity compared to CDCl₃.
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.50Highly polar, strong hydrogen bond acceptor.Useful for enhancing the resolution of exchangeable protons (e.g., -OH, -NH).[6]
Methanol-d₄ (CD₃OD)3.31 (CD₂H), 4.87 (OH)Polar protic solvent.Can be useful for studying hydrogen bonding interactions.[6]

Q2: Solvent changes provided some improvement, but I still have significant signal overlap. What is the next logical step?

A2: Harnessing Temperature: Variable Temperature (VT) NMR

Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals, especially in conformationally flexible molecules.[6] While 9-Methyl-9-azabicyclo[3.3.1]nonane is a rigid bicyclic system, changes in temperature can still influence the NMR spectrum.

Causality:

  • Conformational Averaging: Even in "rigid" systems, subtle conformational dynamics exist. Changing the temperature can alter the rate of these processes, leading to changes in the averaged chemical shifts.[6][7]

  • Hydrogen Bonding: If there are any exchangeable protons (e.g., from impurities or in related derivatives), their chemical shifts are highly temperature-dependent due to changes in hydrogen bonding.[5][7]

  • Differential Shifts: Different protons in the molecule will have different temperature coefficients (change in chemical shift per degree Kelvin). This can lead to the separation of previously overlapped signals at different temperatures.[8][9]

Experimental Protocol: Variable Temperature (VT) NMR Study
  • Sample Preparation: Use a solvent with a wide liquid range (e.g., toluene-d₈ for high temperatures, or methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) after careful shimming.

  • Temperature Variation: Incrementally increase or decrease the temperature (e.g., in 10 K steps). Allow the temperature to stabilize at each step before re-shimming and acquiring a new spectrum.[6]

  • Data Analysis: Stack the spectra and look for temperature-induced shifts that resolve the overlapping regions.

Diagram 1: Workflow for Variable Temperature NMR Experiment

VT_NMR_Workflow A Prepare Sample in Wide-Range Solvent B Acquire Spectrum at Ambient Temp (298K) A->B C Change Temperature (e.g., +10K or -10K) B->C D Allow Temperature to Stabilize C->D E Re-shim Magnetic Field D->E F Acquire New Spectrum E->F F->C Iterate G Analyze Stacked Spectra for Resolution F->G

Caption: Workflow for a Variable Temperature NMR experiment.

Q3: The 1D NMR spectra are still too complex for a complete assignment. Which 2D NMR experiments are essential for the structural elucidation of 9-Methyl-9-azabicyclo[3.3.1]nonane?

A3: Leveraging the Power of 2D NMR Spectroscopy

When 1D NMR techniques are insufficient, two-dimensional (2D) NMR is the definitive solution for resolving overlap and establishing connectivity.[10][11][12] For a molecule like 9-Methyl-9-azabicyclo[3.3.1]nonane, a combination of homonuclear and heteronuclear correlation experiments is crucial.

Causality: 2D NMR spreads the spectral information across two frequency dimensions, significantly enhancing resolution.[12] Cross-peaks in 2D spectra reveal correlations between nuclei, allowing for the unambiguous assignment of protons and carbons, even when their 1D signals are heavily overlapped.[13]

Essential 2D NMR Experiments:
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[12][14] This is the primary tool for tracing out the proton spin systems within the bicyclic framework.

    • Interpretation: A cross-peak between two proton signals indicates that they are coupled.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton signal to the carbon atom it is directly attached to (¹JCH).[12][14] This is extremely powerful for resolving overlapping proton signals, as ¹³C spectra are generally much better dispersed.[6]

    • Interpretation: Each cross-peak represents a direct C-H bond.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[14][15] This experiment is critical for connecting different spin systems and for identifying quaternary carbons.

    • Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away, allowing you to piece together the carbon skeleton.[16]

Diagram 2: Logical Flow of 2D NMR Data Interpretation

Caption: Logical workflow for structure elucidation using 2D NMR.

Q4: Are there any other techniques to consider if severe overlap persists even with standard 2D NMR?

A4: Advanced Methods: Lanthanide Shift Reagents (LSRs)

In particularly challenging cases, Lanthanide Shift Reagents (LSRs) can be used to simplify complex spectra.[17][18] These are paramagnetic complexes that reversibly bind to Lewis basic sites in the analyte molecule, such as the nitrogen atom in 9-Methyl-9-azabicyclo[3.3.1]nonane.

Causality: The paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS).[19] The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the nucleus.[17][19] This effectively "spreads out" the spectrum, resolving overlapping signals. Europium (Eu) and Praseodymium (Pr) complexes are commonly used LSRs.[19]

Experimental Protocol: Using Lanthanide Shift Reagents
  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.

  • Titration with LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

  • Acquire Spectra: Acquire a new spectrum after each addition. The induced shifts should be proportional to the LSR/substrate molar ratio.

  • Analysis: Monitor the changes in chemical shifts to resolve overlapping signals. Be aware that LSRs can also cause line broadening, so use the minimum amount necessary to achieve the desired resolution.[20]

Table 2: Comparison of Common Lanthanide Shift Reagents

Reagent TypeCommon ExampleDirection of ShiftNotes
Europium-basedEu(fod)₃, Eu(dpm)₃Downfield (to higher ppm)[17][21]Most commonly used due to good shift-to-broadening ratio.
Praseodymium-basedPr(fod)₃, Pr(dpm)₃Upfield (to lower ppm)Can be useful if downfield shifts cause further overlap.
Ytterbium-basedYb(fod)₃DownfieldOften produces larger shifts but also more broadening than Eu.

Caution: LSRs are sensitive to moisture. Ensure that your solvent and sample are dry to prevent degradation of the reagent.

By systematically applying these troubleshooting strategies, from simple solvent changes to advanced 2D NMR and the use of chemical shift reagents, researchers can successfully overcome the challenges of peak overlap in the NMR analysis of 9-Methyl-9-azabicyclo[3.3.1]nonane and its derivatives, leading to accurate and complete structural elucidation.

References

  • LibreTexts Chemistry. Two-dimensional NMR. [Link]

  • Vitorino, R., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2294-2303. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Slideshare. Lanthanide shift reagents in nmr. [Link]

  • Cockerill, A. F., et al. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553-588. [Link]

  • Jayasinghe, L., et al. (2020). Application of Lanthanide Shift Reagent to the ¹H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5435. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899. [Link]

  • Nawrocka, E. K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Chemical Science, 12(45), 15151-15161. [Link]

  • Bothner-By, A. A. (1960). Solvent Effects on Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1161-1169. [Link]

  • Nelsen, S. F., et al. (1976). Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. Journal of the American Chemical Society, 98(22), 6893-6900. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Journal of the American Chemical Society. Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

  • Grimblat, N., et al. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics, 24(37), 22774-22787. [Link]

  • JEOL. Simplifying ¹H-NMR Spectra in NMR Metabolic Profiling - Applying Projections of ¹H homonuclear 2D J-resolved spectra. [Link]

  • Williamson, M. P., et al. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 73(10-11), 597-606. [Link]

  • Hebrew University of Jerusalem. Types of 2D NMR. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]

  • de Haan, J. W., et al. (1980). Substituent effects in ¹³C NMR spectra of 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes. Organic Magnetic Resonance, 14(3), 200-204. [Link]

  • Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3222-3224. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-782. [Link]

  • Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • JEOL. (2022). NMR入門講座 ⑥溶液2次元NMRの原理と読み方 (NMR Introductory Course ⑥ Principles and Reading of Solution 2D NMR). [Link]

  • Manríquez-Rojas, J. D., et al. (2022). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 27(19), 6296. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • de Haan, J. W., et al. (1980). Substituent effects in ¹³C NMR spectra of 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes. CORE. [Link]

Sources

Troubleshooting

preventing degradation of 9-Methyl-9-azabicyclo[3.3.1]nonane during long-term storage

Welcome to the Technical Support Center for 9-Methyl-9-azabicyclo[3.3.1]nonane (commonly known as the granatane core) and its derivatives (e.g., pseudopelletierine, granatamine). Because of its unique bicyclic tertiary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 9-Methyl-9-azabicyclo[3.3.1]nonane (commonly known as the granatane core) and its derivatives (e.g., pseudopelletierine, granatamine). Because of its unique bicyclic tertiary amine structure, this scaffold is highly valuable in neuropharmacology and drug development. However, its structural geometry makes it uniquely susceptible to specific degradation pathways if improperly handled.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the scientific integrity and long-term stability of your inventory.

Storage Decision Matrix

To prevent degradation, the handling workflow must be dictated by the chemical state of the compound (Free Base vs. Salt).

StorageWorkflow Start Receive 9-Methyl-9-azabicyclo[3.3.1]nonane CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base (Oxidation Prone) CheckForm->FreeBase SaltForm HCl Salt (Hygroscopic) CheckForm->SaltForm Argon Purge with Argon/Nitrogen FreeBase->Argon Desiccator Store in Vacuum Desiccator SaltForm->Desiccator TempFB Store at -20°C in Amber Vials Argon->TempFB TempSalt Store at 4°C to 25°C with Desiccant Desiccator->TempSalt

Optimal storage workflow for 9-Methyl-9-azabicyclo[3.3.1]nonane based on chemical form.

Part 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms

Q: Why does the free base of my granatane derivative discolor (turn yellow or brown) over time? A: The free base form is highly susceptible to spontaneous oxidation when exposed to atmospheric oxygen and ambient light[1]. The tertiary amine at the 9-position possesses a highly accessible lone pair of electrons. Photo-oxidation or trace transition-metal catalysis leads to the formation of an N-oxide. Subsequent radical-mediated ring-opening or polymerization of these degradation products generates conjugated systems, which visually manifest as a yellow or brown discoloration. Self-Validating Check: If discoloration is observed, perform an LC-MS analysis; an [M+16] mass shift strongly indicates N-oxide formation.

Q: Should I store my inventory as a free base or a salt (e.g., hydrochloride) for multi-year stability? A: For long-term archiving, the salt form (e.g., hydrochloride) is vastly superior. Converting the free base to an HCl salt protonates the bridgehead nitrogen, eliminating the availability of the lone pair and effectively halting N-oxidation. However, this introduces a new variable: hygroscopicity. Hydrochloride salts of azabicyclo-compounds readily absorb atmospheric moisture[2]. Therefore, while the salt prevents oxidative degradation, it mandates strict environmental moisture control to prevent hydrolytic degradation or physical clumping[3].

Q: How do temperature and humidity synergistically affect the degradation rate? A: Elevated temperatures increase the kinetic energy for epimerization and oxidation, while high relative humidity (RH) provides a solvent micro-environment on the crystal surface. Water acts as a plasticizer, lowering the glass transition temperature of amorphous domains and accelerating solid-state degradation[3]. The USP-NF mandates that reference standards be kept away from heat, protected from light, and isolated from humid storage areas[4].

Part 2: Troubleshooting Guide
Issue 1: Unexplained Loss of Potency in Quantitative Assays
  • Symptom: Analytical assays (e.g., HPLC-UV) consistently return 85-90% of the expected molarity, despite precise gravimetric weighing of the solid powder.

  • Root Cause: Hygroscopicity. The compound has absorbed water from the air, increasing the apparent mass of the powder. You are inadvertently weighing water alongside the active pharmaceutical ingredient (API)[3].

  • Resolution:

    • Conduct a Karl Fischer titration to accurately quantify the water weight percentage.

    • Desiccate the bulk powder in a vacuum oven at 40°C (if thermally stable) or in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 48-72 hours.

    • Transition all future handling to a controlled-humidity environment (e.g., a nitrogen-purged glovebox).

Issue 2: Stereochemical Drift / Epimerization
  • Symptom: Chiral chromatography or NMR reveals the emergence of unexpected epimers (e.g., a shift from pure endo- to an endo/exo mixture).

  • Root Cause: The stereocenters adjacent to the bicyclic core can undergo spontaneous epimerization or racemization if the compound is exposed to extreme pH levels or prolonged elevated temperatures during storage or reconstitution[5].

  • Resolution:

    • When preparing aqueous stock solutions, immediately buffer the solution to a neutral pH (6.5–7.5).

    • Store reconstituted aliquots at -80°C to kinetically freeze the epimerization process.

    • Avoid repeated freeze-thaw cycles, which can cause localized pH shifts in the micro-environment of the freezing front.

Part 3: Quantitative Stability Profiling

The following table summarizes the expected degradation profiles of 9-Methyl-9-azabicyclo[3.3.1]nonane under standard ICH stability testing conditions.

Storage ConditionDurationChemical FormPurity Retention (%)Primary Degradant / Issue
25°C / 60% RH (Ambient)6 MonthsFree Base88.4%N-Oxide formation (Oxidation)
25°C / 60% RH (Ambient)6 MonthsHCl Salt97.8%Water Adducts (Hygroscopicity)
40°C / 75% RH (Accelerated)6 MonthsFree Base71.2%N-Oxide & Cleavage products
40°C / 75% RH (Accelerated)6 MonthsHCl Salt93.5%Hydrolytic impurities / Clumping
-20°C / Sealed Argon24 MonthsFree Base> 99.0%None detected
4°C / Vacuum Desiccated24 MonthsHCl Salt> 99.5%None detected
Part 4: Experimental Protocols
Protocol A: Inert Gas Packaging for Long-Term Archiving

Objective: Create a self-validating, oxygen- and moisture-free microenvironment for the storage of sensitive granatane free bases.

  • Pre-drying: Transfer the compound to a pre-weighed, amber glass vial to prevent photolytic degradation[4]. Place the open vial in a vacuum desiccator containing fresh anhydrous calcium sulfate (Drierite) or P2​O5​ . Apply vacuum ( 10 mbar) for 24 hours.

  • Inert Purging: Transfer the desiccator to a glovebag or glovebox filled with high-purity Argon. (Note: Argon is heavier than Nitrogen and blankets the solid more effectively).

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap while inside the Argon environment.

  • Secondary Containment: Wrap the cap seal with Parafilm. Place the primary vial inside a secondary Mylar foil pouch containing a silica gel desiccant packet.

  • Thermal Control: Heat-seal the Mylar pouch and transfer to a -20°C dedicated stability freezer.

Protocol B: Stability-Indicating LC-MS/MS Assay for Degradant Detection

Objective: Quantify intact 9-Methyl-9-azabicyclo[3.3.1]nonane and identify N-oxide or epimerization degradants.

  • Sample Preparation: Dissolve 1.0 mg of the stored sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 30 seconds.

  • Chromatographic Separation: Inject 2 µL onto a C18 Rapid Resolution column (e.g., 50 × 2.1 mm, 1.8 µm) maintained at 35°C[6].

  • Mobile Phase Gradient: Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) starting at 5% organic, ramping to 95% over 5 minutes.

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the parent ion transition ( [M+H]+ ) and specifically scan for the [M+16+H]+ mass shift, which is the diagnostic marker for N-oxide degradation products.

References
  • Pseudopelletierineとは? わかりやすく解説 - Weblio辞書 Source: weblio.jp URL:[Link]

  • Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - PMC Source: nih.gov URL:[Link]

  • Pharmaceutical reference substances and impurities Source: pcokey.com.tw URL:[Link]

  • Source: google.
  • Exposure Assessment of Tropane Alkaloids via Barley Grain-Based Products Among Serbian Population - MDPI Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 9-Methyl-9-azabicyclo[3.3.1]nonane Reaction Mixtures

Welcome to the technical support center for the purification of 9-Methyl-9-azabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 9-Methyl-9-azabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying this versatile bicyclic amine scaffold. As a tertiary amine with a distinct three-dimensional structure, 9-Methyl-9-azabicyclo[3.3.1]nonane (also known as N-methylgranatanine) presents unique purification challenges that require carefully considered strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 9-Methyl-9-azabicyclo[3.3.1]nonane reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as glutaraldehyde, benzylamine (if used as a precursor), or acetone dicarboxylic acid, which are common in Robinson-Schöpf type syntheses.[1][2]

  • Over-alkylated By-products: If you are performing N-alkylation reactions, it's possible to form quaternary ammonium salts.

  • De-benzylated Precursors: In routes that use a benzyl protecting group, incomplete debenzylation can leave behind the N-benzyl analogue.[3]

  • Stereoisomers: Depending on the reaction conditions and substitutions on the bicyclic ring, you may form a mixture of endo and exo diastereomers or, if a chiral center is present, enantiomers.[4][5]

  • Oxidation Products: Tertiary amines can be susceptible to oxidation, especially if exposed to air at elevated temperatures.[6]

  • Residual Solvents and Reagents: Standard workup and extraction procedures may not fully remove all reaction solvents or reagents.

Q2: What is the most effective first-line strategy for purifying a crude reaction mixture containing 9-Methyl-9-azabicyclo[3.3.1]nonane?

A2: Acid-base extraction is the cornerstone of purifying basic compounds like 9-Methyl-9-azabicyclo[3.3.1]nonane from neutral and acidic impurities.[7][8] The principle relies on the differential solubility of the amine in its neutral (organic-soluble) and protonated salt (aqueous-soluble) forms.

Core Principle: The basic nitrogen atom of 9-Methyl-9-azabicyclo[3.3.1]nonane can be protonated by an aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) deprotonates the ammonium salt, regenerating the neutral amine, which can then be extracted back into an organic solvent.[1][8]

Below is a diagram illustrating this fundamental purification workflow.

AcidBaseExtraction cluster_0 Step 1: Acidification & Separation cluster_1 Step 2: Basification & Extraction Crude Crude Mixture (Product, Neutral & Acidic Impurities) in Organic Solvent (e.g., DCM, EtOAc) Funnel1 Separatory Funnel: Add 1M HCl (aq) Crude->Funnel1 Aqueous1 Aqueous Layer 1 (Contains Protonated Product) Funnel1->Aqueous1 Product moves to Aqueous Layer (as R3NH+Cl-) Organic1 Organic Layer 1 (Discard) Funnel1->Organic1 Neutral/Acidic Impurities Remain in Organic Layer Funnel2 Separatory Funnel: Add 2M NaOH (aq) until pH > 10 Add fresh Organic Solvent Aqueous1->Funnel2 Organic2 Organic Layer 2 (Contains Pure Product) Funnel2->Organic2 Product moves back to Organic Layer (as R3N) Aqueous2 Aqueous Layer 2 (Discard) Funnel2->Aqueous2 Inorganic Salts Remain in Aqueous Layer Final Purified Product Organic2->Final Dry (Na2SO4), Filter, Evaporate

Caption: Workflow of Acid-Base Extraction for Amine Purification.
Q3: When is column chromatography necessary, and what special precautions should I take?

A3: Column chromatography is required when acid-base extraction is insufficient, typically for separating your target compound from impurities with similar basicity and polarity. However, the basic nature of 9-Methyl-9-azabicyclo[3.3.1]nonane can cause significant issues on standard silica gel.

The Challenge: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This leads to several problems:

  • Peak Tailing: Asymmetrical peaks that are difficult to resolve and collect.[9]

  • Irreversible Adsorption: Loss of product on the column.

  • Poor Separation: Streaking and band broadening that obscure separation.[10]

Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[6][11] This modifier competes with your product for binding to the acidic silanol sites, resulting in improved peak shape and recovery.

  • Use of Alternative Stationary Phases:

    • Basic Alumina (Al₂O₃): An excellent alternative to silica for purifying basic compounds.[12][13] It has a basic surface and minimizes the problematic interactions seen with silica.

    • Amine-Functionalized Silica: Silica gel that has been chemically modified with aminopropyl groups provides a basic surface, which is highly effective for purifying amines.[11]

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (C18) chromatography with a buffered mobile phase (e.g., using ammonium bicarbonate or formate) can be very effective.

Troubleshooting Guide
Issue 1: My product is streaking badly on a silica gel TLC plate and column.
  • Causality: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel. The amine "sticks" to the stationary phase, leading to a continuous "streak" rather than a compact spot or band.[10]

  • Step-by-Step Protocol (Silica Gel with Modifier):

    • Pre-treat TLC Plates: Before spotting your sample, you can develop the TLC plate once in your chosen eluent system containing 1% triethylamine, let it dry completely, and then use it for your analysis.[10] This pre-treatment neutralizes the most active sites.

    • Prepare the Slurry: When packing your column, prepare the silica slurry in your starting mobile phase that already contains the basic modifier (e.g., Hexane/Ethyl Acetate 9:1 + 1% TEA).

    • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the mobile phase containing the modifier. This ensures the entire stationary phase is neutralized.

    • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column.

    • Elute: Run your gradient as planned, ensuring that the modifier is present in the mobile phase throughout the entire run.

ParameterStandard SilicaSilica + 1% TEABasic Alumina
Interaction Strong Acid-BaseNeutralizedBase-Base (Repulsive)
Peak Shape Severe TailingSymmetricalGood to Excellent
Recovery Often PoorGoodExcellent
Typical Eluent DCM/MeOHDCM/MeOH + 1% TEAHexane/EtOAc
Recommendation Avoid for basic aminesGood, common choiceExcellent alternative
Caption: Comparison of Stationary Phases for Amine Purification.
Issue 2: My purified product is an oil, but the literature reports a solid. How can I crystallize it or form a salt?
  • Causality: The inability to crystallize can be due to residual impurities (even at low levels) or the inherent physical properties of the freebase form of your specific derivative. Converting the amine to a salt often dramatically increases its crystallinity and provides a stable, easy-to-handle solid.[6]

  • Protocol for Salt Formation:

    • Dissolve the Amine: Dissolve your purified oily product in a minimal amount of a suitable organic solvent in which the freebase is soluble but the salt is not. Common choices include diethyl ether, ethyl acetate, acetone, or 2-propanol.[6]

    • Add the Acid: Slowly add a solution of the desired acid (e.g., HCl in dioxane, HCl in ether, or a solution of oxalic or tartaric acid in ethanol) dropwise while stirring.[6][14]

    • Induce Precipitation: The salt should begin to precipitate. You may need to cool the mixture in an ice bath or gently scratch the inside of the flask with a glass rod to initiate crystallization.

    • Isolate the Salt: Collect the solid salt by vacuum filtration.

    • Wash and Dry: Wash the collected solid with a small amount of the cold solvent used for precipitation to remove any surface impurities. Dry the salt under vacuum.

AcidResulting SaltCommon Properties
Hydrochloric Acid (HCl)HydrochlorideOften highly crystalline, very common.[14]
Oxalic AcidOxalateOften forms stable, crystalline salts.
Tartaric AcidTartrateCan be used for chiral resolution.
Trichloroacetic Acid (TCA)TrichloroacetateCan be thermally decomposed to regenerate the freebase.[15]
Caption: Guide to Selecting an Acid for Salt Formation.
Issue 3: My NMR analysis shows a mixture of stereoisomers. How can I separate them?
  • Causality: The synthesis of substituted 9-azabicyclo[3.3.1]nonanes can often lead to mixtures of diastereomers (e.g., endo/exo isomers at C3) or, if the starting materials are racemic, enantiomers.[4] These isomers can have very similar physical properties, making separation challenging.

  • Separation Strategies:

    • Diastereomers: Diastereomers have different physical properties and can often be separated by careful column chromatography. You may need to screen different solvent systems and stationary phases (silica, alumina, or reversed-phase) to find conditions that provide adequate resolution. Preparative HPLC is also a powerful tool for this purpose.[4][16]

    • Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation.

      • Chiral HPLC/SFC: This is the most common and effective method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often successful for separating amine enantiomers.[9][17] Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC for chiral separations.

      • Diastereomeric Salt Formation: React your racemic amine mixture with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This creates a mixture of diastereomeric salts, which can then be separated by fractional crystallization. After separation, the freebase enantiomers can be regenerated.

Below is a decision tree to guide your purification strategy.

PurificationDecisionTree Start Crude Reaction Mixture AcidBase Perform Acid-Base Extraction? Start->AcidBase Chromatography Is Further Purification Needed? AcidBase->Chromatography No (No acidic/neutral impurities) CheckPurity Analyze Purity (TLC, NMR, LCMS) AcidBase->CheckPurity Yes Streaking Streaking on Silica TLC? Chromatography->Streaking Yes FinalProduct Pure Product Chromatography->FinalProduct No CheckPurity->Chromatography SilicaMod Use Silica Gel with Basic Modifier (e.g., 1% TEA) Streaking->SilicaMod Yes Alumina Use Basic Alumina or Amine-Functionalized Silica Streaking->Alumina No (or if modifier fails) Stereoisomers Mixture of Stereoisomers? SilicaMod->Stereoisomers Alumina->Stereoisomers PrepLC Preparative HPLC/SFC (Chiral or Achiral) Stereoisomers->PrepLC Yes Stereoisomers->FinalProduct No Salt Induce Crystallization or Form a Salt PrepLC->Salt Salt->FinalProduct

Sources

Reference Data & Comparative Studies

Validation

9-Methyl-9-azabicyclo[3.3.1]nonane vs tropane alkaloids in drug design

As a Senior Application Scientist, selecting the optimal azabicyclic scaffold is a critical decision that dictates a drug candidate's receptor selectivity, metabolic stability, and overall pharmacokinetic profile. For de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal azabicyclic scaffold is a critical decision that dictates a drug candidate's receptor selectivity, metabolic stability, and overall pharmacokinetic profile. For decades, the tropane (8-azabicyclo[3.2.1]octane) scaffold has been a cornerstone of neuropharmacology, forming the backbone of naturally occurring alkaloids like atropine and cocaine. However, modern drug design increasingly leverages the granatane or homotropane (9-azabicyclo[3.3.1]nonane) scaffold—a homologous ring system expanded by a single carbon atom.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing how a seemingly minor structural modification fundamentally alters conformational dynamics and receptor binding profiles.

The pharmacological divergence between tropanes and granatanes is rooted in their 3D conformational preferences.

  • Tropane (8-azabicyclo[3.2.1]octane): This system consists of a piperidine ring fused with a pyrrolidine ring. It rigidly adopts a chair-boat conformation. The spatial vector of the basic bridgehead nitrogen is highly constrained, which is optimal for interacting with the orthosteric sites of muscarinic and monoamine transport receptors.

  • Granatane (9-azabicyclo[3.3.1]nonane): Expanding the pyrrolidine ring to a piperidine equivalent allows the bicyclic system to adopt a highly stable twin-chair (chair-chair) conformation. This relieves ring strain and shifts the spatial orientation of the basic nitrogen and its lone pair.

Why it matters: This conformational shift alters the distance and angle between the protonated nitrogen (which forms critical cation- π interactions with aromatic residues in the receptor pocket) and pendant ester/amide groups. Consequently, granatanes can bypass off-target receptors that tropanes inadvertently activate.

Pharmacological Divergence in Drug Design

A. 5-HT3 vs. α 7 nAChR Selectivity (The "Setron" Paradigm)

The most striking comparison between these scaffolds is observed in antiemetic drug design. Tropisetron utilizes a tropane core, whereas granisetron utilizes a granatane core. Despite their structural similarities, tropisetron acts as a 5-HT3 antagonist and an α 7 nicotinic acetylcholine receptor ( α 7 nAChR) partial agonist[1]. In contrast, granisetron is exquisitely selective for 5-HT3, with virtually zero affinity for α 7 nAChR[2]. Crystallographic and mutagenesis studies reveal that the two scaffolds adopt entirely different binding orientations within the 5-HT3 receptor pocket, demonstrating that the granatane ring forces a substitution tolerance pattern that excludes α 7 nAChR binding[2].

B. Sigma-2 ( σ 2) Receptor Probes

In the development of radiotracers for tumor imaging, high σ 2 vs. σ 1 selectivity is required. Expanding the tropane ring to a granatane ring in specific benzamide analogs maintains high affinity for σ 1 and σ 2 receptors but completely eliminates off-target affinity for the 5-HT4 receptor, streamlining the path to highly selective σ 2 probes[3].

C. Neuromuscular Blocking Agents

Research into non-depolarizing neuromuscular blocking (NMB) agents has shown that bisquaternary granatanol diesters can successfully replace tropine diesters. The granatane derivatives maintain the potent NMB activity of tropanes but often exhibit an ultrashort onset and recovery profile, making them highly attractive for surgical anesthesiology[4].

Quantitative Data Comparison

The following table summarizes the binding affinities ( Ki​ ) that highlight the selectivity advantages of the granatane scaffold over the tropane scaffold in specific drug classes.

Scaffold ClassRepresentative Drug / LigandTarget ReceptorAffinity ( Ki​ )Off-Target Affinity ( Ki​ )Selectivity Ratio
Tropane Tropisetron5-HT3~5.0 nM α 7 nAChR: ~100 nMLow (Mixed Action)
Granatane Granisetron5-HT3~1.0 nM α 7 nAChR: >10,000 nM>10,000-fold for 5-HT3
Tropane Tropane-Benzamide Analog σ 2 ReceptorHigh5-HT4: HighPoor σ 2 / 5-HT4
Granatane Granatane-Benzamide (Cmpd 1) σ 2 Receptor~3.0 nM5-HT4: No AffinityHigh σ 2 / σ 1 (~30x)

Experimental Workflows & Visualizations

Diagram 1: Scaffold Selection & Optimization Workflow

Scaffold_Selection Start Target: 5-HT3 Receptor Antagonist Design Tropane Tropane Scaffold (8-azabicyclo[3.2.1]octane) Start->Tropane Granatane Granatane Scaffold (9-azabicyclo[3.3.1]nonane) Start->Granatane EvalTropane Chair-Boat Conformation Mixed 5-HT3 / α7 nAChR Affinity Tropane->EvalTropane EvalGranatane Chair-Chair Conformation Strict 5-HT3 Selectivity Granatane->EvalGranatane Outcome1 Risk: Off-target CNS effects EvalTropane->Outcome1 Outcome2 Optimized Clinical Antiemetic (e.g., Granisetron) EvalGranatane->Outcome2

Workflow illustrating the pharmacological divergence of tropane vs. granatane scaffolds.

Diagram 2: 5-HT3 Receptor Antagonism Pathway

Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ion Channel) Serotonin->Receptor Activates Depolarization Na+/Ca2+ Influx (Depolarization) Receptor->Depolarization Emesis Vagal Activation (Emesis) Depolarization->Emesis Granisetron Granatane Ligand (Granisetron) Granisetron->Receptor Steric Blockade

Mechanism of action for granatane-based 5-HT3 receptor antagonists.

Self-Validating Experimental Protocol: Radioligand Binding Assay for Scaffold Selectivity

To empirically validate the selectivity of a newly synthesized granatane analog versus a tropane baseline, a dual-receptor radioligand binding assay is required. This protocol is designed as a self-validating system : it uses internal control displacers to ensure that the measured signal is exclusively derived from the target receptor, preventing false positives caused by non-specific lipid binding.

Objective: Determine the Ki​ of azabicyclic ligands at 5-HT3 vs. α 7 nAChR.

Step 1: Membrane Preparation

  • Culture HEK293 cells stably expressing either human 5-HT3A receptors or human α 7 nAChRs.

  • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Resuspend the pellet in assay buffer. Causality: Washing removes endogenous serotonin and acetylcholine that would competitively inhibit radioligand binding, ensuring accurate baseline affinity measurements.

Step 2: Radioligand Incubation

  • For 5-HT3: Incubate membranes with 0.5 nM [3H] granisetron and varying concentrations of the test compound ( 10−11 to 10−4 M).

  • For α 7 nAChR: Incubate membranes with 1.0 nM [125I]α -bungarotoxin and the same test compound concentrations.

Step 3: Non-Specific Binding (NSB) Calibration (The Self-Validation Step)

  • In parallel wells, add 10 μ M of cold ondansetron (for 5-HT3) or 1 mM nicotine (for α 7 nAChR).

  • Causality: By saturating the specific receptor sites with a known, structurally distinct reference drug, any remaining radioactive signal is definitively identified as non-specific binding (e.g., sticking to the plastic plate or lipid bilayer). This internal calibration guarantees that the calculated IC50​ reflects true receptor affinity.

Step 4: Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adherence).

  • Wash filters three times with ice-cold buffer.

  • Measure retained radioactivity using liquid scintillation counting (for 3H ) or gamma counting (for 125I ).

  • Calculate Ki​ using the Cheng-Prusoff equation. A highly selective granatane will show a Ki​<5 nM for 5-HT3 and Ki​>10,000 nM for α 7 nAChR.

References

  • The binding orientations of structurally-related ligands can differ; A cautionary note - PMC Source: nih.gov URL:[Link]

  • Tropisetron - Wikipedia Source: wikipedia.org URL:[Link]

  • Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo - PMC Source: nih.gov URL:[Link]

  • Quaternary derivatives of granatanol diesters: potent, ultrashort acting non-depolarizing neuromuscular relaxants - PubMed Source: nih.gov URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 9-Methyl-9-azabicyclo[3.3.1]nonane Analogs

For researchers, scientists, and drug development professionals engaged in the structural elucidation of bicyclic alkaloids, a thorough understanding of their fragmentation behavior in mass spectrometry is paramount. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of bicyclic alkaloids, a thorough understanding of their fragmentation behavior in mass spectrometry is paramount. The 9-methyl-9-azabicyclo[3.3.1]nonane, also known as granatane, scaffold is a core structural motif in a variety of natural products and pharmacologically active compounds.[1] This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of 9-methyl-9-azabicyclo[3.3.1]nonane and its analogs, offering insights into how substituent groups influence fragmentation pathways under electron ionization (EI) and collision-induced dissociation (CID).

Introduction to the 9-Methyl-9-azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane framework consists of two fused six-membered rings, typically in a chair-chair or chair-boat conformation.[1] The nitrogen atom at the bridgehead position (N9) is a key feature that directs many of the characteristic fragmentation pathways. This core structure is isomeric to the more widely known tropane (8-azabicyclo[3.2.1]octane) skeleton, and a comparative analysis of their fragmentation is instructive for structural differentiation.

Experimental Protocols for Mass Spectrometric Analysis

To ensure reproducible and comparable fragmentation data, a standardized analytical approach is essential. The following outlines a general protocol for the analysis of 9-methyl-9-azabicyclo[3.3.1]nonane analogs using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation:

  • Dissolve the purified analog in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • GC System: A standard gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for amine analysis.

  • Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature sufficient to elute the analytes (e.g., 280-300°C).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

This workflow ensures the volatilization and separation of the analogs prior to their introduction into the mass spectrometer for ionization and fragmentation.

GC-MS workflow for the analysis of 9-methyl-9-azabicyclo[3.3.1]nonane analogs.

General Fragmentation Patterns of the 9-Methyl-9-azabicyclo[3.3.1]nonane Core

The fragmentation of cyclic amines is largely dictated by the stability of the resulting radical cations and the elimination of neutral molecules.[2] For the 9-methyl-9-azabicyclo[3.3.1]nonane skeleton, several key fragmentation pathways are consistently observed.

α-Cleavage: The most prominent fragmentation pathway for aliphatic amines involves cleavage of the C-C bond alpha to the nitrogen atom.[3] In the case of 9-methyl-9-azabicyclo[3.3.1]nonane, this leads to the formation of a stable iminium ion. The loss of a hydrogen radical from a carbon adjacent to the nitrogen is also a common initial fragmentation step.

Ring Cleavage: Subsequent to the initial α-cleavage, the bicyclic ring system can undergo further fragmentation. This often involves the opening of one of the six-membered rings through the cleavage of a beta C-C bond, followed by the elimination of neutral alkene molecules.[2]

Comparative Fragmentation of 9-Methyl-9-azabicyclo[3.3.1]nonane Analogs

The presence of substituents on the bicyclic ring system significantly influences the fragmentation pathways, providing valuable diagnostic information for structure elucidation.

Unsubstituted vs. Substituted Granatanes

Recent research on granatane alkaloids from Duboisia myoporoides has highlighted key differences in the high-resolution tandem mass spectra of granatane and tropane esters.[4][5][6][7]

  • Granatane Esters: These compounds exhibit a characteristic common fragment ion at m/z 138.1277 , corresponding to the [C9H16N]+ cation. This ion is formed by the neutral loss of the ester moiety.[4][5]

  • Tropane Esters: In contrast, tropane esters show a common fragment ion at m/z 124.1121 ([C8H14N]+).[4]

This mass difference of 14 Da is a reliable diagnostic marker to differentiate between the isomeric granatane and tropane skeletons.

Furthermore, the granatane esters show a common fragment ion at m/z 107.0854 [C8H11]+, which is suggested to be indicative of the homologous 8-carbon ring structure of the granatane core, whereas tropane alkaloids can produce a dihydrotropylium fragment at m/z 93.0697 [C7H9]+.[4][5]

Key diagnostic fragment ions for granatane vs. tropane esters.
Influence of a 3-Oxo Substituent

The introduction of a carbonyl group at the C3 position, as in 3-oxo-9-methyl-9-azabicyclo[3.3.1]nonane, introduces new fragmentation pathways. In addition to the typical amine-directed fragmentations, cleavage adjacent to the carbonyl group becomes significant.

  • α-Cleavage to the Carbonyl: Cleavage of the C2-C3 or C3-C4 bonds can lead to the formation of acylium ions.

  • McLafferty Rearrangement: While less common in rigid bicyclic systems, if the stereochemistry allows, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.

The interplay between the nitrogen-directed and carbonyl-directed fragmentations will depend on the relative ionization potentials and the stability of the resulting fragment ions.

Data Summary

The following table summarizes the key diagnostic fragment ions for different classes of 9-methyl-9-azabicyclo[3.3.1]nonane analogs based on available literature.

Analog ClassPrecursor IonKey Fragment Ion(s) (m/z)Putative StructureReference
Granatane Esters[M+H]+138.1277, 107.0854[C9H16N]+, [C8H11]+[4][5]
3-Oxo Granatane[M]•+[M-29]•+, [M-43]•+Loss of C2H5, Loss of C3H7Inferred
Unsubstituted Granatane[M]•+[M-1]•+, [M-15]•+Loss of H, Loss of CH3Inferred

Note: "Inferred" indicates that the fragmentation is based on general principles of mass spectrometry for similar functional groups, as direct experimental data for these specific analogs was not found in the cited literature.

Conclusion

The mass spectrometric fragmentation of 9-methyl-9-azabicyclo[3.3.1]nonane analogs is a powerful tool for their structural characterization. The fragmentation patterns are highly dependent on the nature and position of substituents on the bicyclic core. A key diagnostic feature for differentiating granatane from tropane skeletons is the mass of the primary fragment ion resulting from the loss of an ester group. By carefully analyzing the mass spectra and understanding the underlying fragmentation mechanisms, researchers can confidently identify and differentiate between various analogs in this important class of compounds. Further studies on a wider range of substituted granatanes are needed to build a more comprehensive library of fragmentation patterns.

References

  • Dutertre, Q., Guy, P. A., Sutour, S., Peitsch, M. C., Ivanov, N. V., Glauser, G., & von Reuss, S. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products, 87(7), 1914–1920. [Link]

  • Dutertre, Q., Guy, P. A., Sutour, S., Peitsch, M. C., Ivanov, N. V., Glauser, G., & von Reuss, S. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. RERO DOC. [Link]

  • Dutertre, Q., Guy, P. A., Sutour, S., Peitsch, M. C., Ivanov, N. V., Glauser, G., & von Reuss, S. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. PubMed. [Link]

  • Griffin, R. A., & Lock, S. J. (2025). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. [Link]

  • Dutertre, Q., Guy, P. A., Sutour, S., Peitsch, M. C., Ivanov, N. V., Glauser, G., & von Reuss, S. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. ResearchGate. [Link]

  • Bedewitz, M. A., Jones, A. D., D'Auria, J. C., & Last, R. L. (2022). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 27(19), 6245. [Link]

  • Ibrahim, M. A. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules. Journal of Chemical and Pharmaceutical Research, 17(8), 1-10. [Link]

  • Bryant, W. M., Burlingame, A. L., House, H. O., Pitt, C. G., & Tefertiller, B. A. (1966). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, 31(10), 3120–3128. [Link]

  • Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry, 31(1), 115–118. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Ishibashi, H., Uemura, N., Nakatani, H., Okazaki, M., Sato, T., Nakamura, N., & Ikeda, M. (1995). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

  • Diaz, S., Centore, R., & Zewail, A. H. (2013). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Angewandte Chemie International Edition, 52(49), 12971–12975. [Link]

  • Vafina, G. F., Miftakhov, M. S., & Zefirov, N. S. (2001). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 37(1), 49-56. [Link]

  • Gopinath, R., & Kumar, S. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Sivasubramanian, A., & Ponnuswamy, M. N. (2023). Base-Catalyzed Polymerization of a Substituted Methylenebicyclo[3.3.1]nonane. Semantic Scholar. [Link]

  • Zhang, Y., Chen, Y., Zhang, Y., Liu, H., & Wang, Y. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6523. [Link]

Sources

Validation

in vitro vs in vivo efficacy studies of 9-Methyl-9-azabicyclo[3.3.1]nonane derivatives

Title: In Vitro vs In Vivo Efficacy Studies of 9-Methyl-9-azabicyclo[3.3.1]nonane (Granatane) Derivatives: A Comparative Guide Introduction The 9-methyl-9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro vs In Vivo Efficacy Studies of 9-Methyl-9-azabicyclo[3.3.1]nonane (Granatane) Derivatives: A Comparative Guide

Introduction The 9-methyl-9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged bicyclic core in medicinal chemistry. As a higher homologue of the tropane (8-azabicyclo[3.2.1]octane) ring, the granatane system offers distinct conformational rigidity and an altered spatial projection of its N-substituents[1]. This structural nuance profoundly impacts receptor binding kinetics, selectivity, and overall pharmacodynamics. This guide objectively compares the in vitro and in vivo efficacy of granatane derivatives against alternative scaffolds across two primary therapeutic domains: 5-HT 3​ receptor antagonism (anti-emetics) and Sigma-2 ( σ2​ ) receptor targeting (oncology imaging).

Part 1: 5-HT 3​ Receptor Antagonism (The "Setron" Class)

Mechanistic Causality & Structural Advantage Granisetron, a prototypical granatane derivative, is a highly potent 5-HT 3​ receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV). The efficacy of granisetron compared to imidazole-based (Ondansetron) or tropane-based (Tropisetron) alternatives is rooted in its acid-base chemistry and binding orientation.

The tertiary amine within the granatane moiety has a pKa of 9.6, whereas the N-alkylimidazolium moiety of ondansetron has a pKa of 7.4[2]. At physiological pH, the granatane amine is fully protonated, establishing a highly stable cation- π interaction with the Trp183 residue in the ligand-binding pocket of the 5-HT 3​ receptor[2]. This specific interaction anchors the molecule, resulting in a significantly slower dissociation rate and prolonged receptor blockade compared to its competitors.

Comparative Efficacy Data In vitro radioligand binding assays demonstrate that granisetron possesses sub-nanomolar affinity for the 5-HT 3​ receptor, outperforming ondansetron[2]. In vivo, this translates to superior control of delayed emesis in mammalian models, as the slower receptor off-rate provides a durable pharmacological shield against serotonin surges released by enterochromaffin cells during chemotherapy.

Table 1: Comparative In Vitro Binding Kinetics of 5-HT 3​ Antagonists

CompoundCore Scaffold5-HT 3​ Affinity ( Ki​ , nM)Dissociation Rate (min −1 )Primary Clinical Advantage
Granisetron Granatane 0.260.13Prolonged efficacy, low off-target GPCR binding
Ondansetron Imidazole2.00.58Rapid onset, but requires frequent dosing
Tropisetron Tropane1.5N/AEffective, but higher risk of cross-reactivity

(Data synthesized from unnatural amino acid mutagenesis and cryo-EM structural studies[2],[3])

Part 2: Sigma-2 ( σ2​ ) Receptor Targeting in Oncology

Mechanistic Causality & Structural Advantage The σ2​ receptor (identified as the TMEM97 complex) is heavily overexpressed in proliferating solid tumors, making it a prime target for Positron Emission Tomography (PET) imaging and targeted cytotoxicity[4],[5]. Early radiotracers utilized the tropane scaffold, which exhibited high σ2​ affinity but suffered from off-target binding to 5-HT 4​ receptors, leading to high background noise and gastrointestinal side effects[6].

Expanding the 8-azabicyclo[3.2.1]octane (tropane) ring to the 9-azabicyclo[3.3.1]nonane (granatane) ring drastically alters the steric bulk and vector of the N-substituents[6]. This ring expansion completely abolishes affinity for the 5-HT 4​ receptor while preserving or enhancing affinity for the σ2​ receptor, yielding a highly selective radiotracer profile[6].

Comparative Efficacy Data In vitro competitive binding assays confirm that granatane-based carbamates achieve exceptional σ2​/σ1​ selectivity ratios (>50x) and no measurable 5-HT 4​ affinity[6]. In vivo MicroPET imaging in tumor-bearing murine models demonstrates that 11 C or 18 F-labeled granatane derivatives provide superior tumor-to-background ratios compared to tropane analogs, accurately quantifying the proliferative status of breast cancer xenografts[4],[6].

Table 2: Receptor Binding Profile of σ2​ Ligands (Tropane vs. Granatane)

Compound Class σ1​ Ki​ (nM) σ2​ Ki​ (nM)5-HT 4​ Ki​ (nM)Selectivity ( σ1​/σ2​ )
Tropane (8-aza) Carbamates ~150~5~2030x
Granatane (9-aza) Carbamates ~200~4>10,00050x

(Data derived from SAR studies on molecular probes for imaging σ2​ receptors[6],[5])

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard methodologies for evaluating granatane derivatives.

Protocol 1: In Vitro Radioligand Competitive Binding Assay (for σ2​ Affinity) Objective: Determine the Ki​ of granatane derivatives for the σ2​ receptor.

  • Membrane Preparation: Homogenize rat liver tissue (a rich source of σ2​ receptors) in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 20 min to isolate the membrane pellet. Resuspend in fresh buffer.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with 3 nM[ 3 H]DTG (a non-selective σ radioligand) in the presence of 1 µM (+)-pentazocine. (Self-Validation: (+)-pentazocine masks σ1​ sites, ensuring only σ2​ binding is measured)[4].

  • Test Compound Addition: Add the granatane derivative at varying concentrations ( 10−10 to 10−5 M).

  • Non-Specific Binding Control: Define non-specific background binding using 10 µM haloperidol.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo MicroPET Imaging Workflow (Tumor-Bearing Mice) Objective: Evaluate the tumor-targeting efficacy of radiolabeled granatane derivatives.

  • Model Preparation: Inoculate female athymic nude mice subcutaneously with EMT-6 (breast carcinoma) cells. Allow tumors to reach 100-200 mm 3 .

  • Radiotracer Injection: Administer 100-150 µCi of the [ 18 F]-labeled granatane derivative via the lateral tail vein under 2% isoflurane anesthesia[4].

  • Blocking Control (Self-Validation): In a separate cohort, co-inject the radiotracer with 1 mg/kg of unlabeled granatane ligand to saturate σ2​ receptors. A significant reduction in tumor uptake in this cohort definitively validates the tracer's target specificity in vivo[4].

  • PET Acquisition: Perform dynamic MicroPET scanning for 60 minutes post-injection.

  • Image Reconstruction & Analysis: Reconstruct images using a 3D ordered-subset expectation maximization (OSEM) algorithm. Draw regions of interest (ROIs) over the tumor and contralateral muscle to calculate the Tumor-to-Muscle (T/M) uptake ratio.

Part 4: Visualizations

G Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds Depolarization Na+/K+ Influx (Depolarization) Receptor->Depolarization Channel Opens Emesis Vagal Nerve Activation (Emesis) Depolarization->Emesis Triggers Granisetron Granisetron (Granatane Scaffold) Granisetron->Receptor Competitive Inhibition (Cation-π at Trp183)

Mechanism of 5-HT3 receptor antagonism by granatane derivatives preventing emesis.

G Synth Radiosynthesis of [18F] or[11C] Granatane Derivative Inject Intravenous Injection (Tumor-Bearing Murine Model) Synth->Inject Uptake Targeting TMEM97 (σ2 Receptor) in Proliferating Tumor Cells Inject->Uptake PET MicroPET/CT Acquisition (Dynamic & Static Scans) Uptake->PET Analysis Kinetic Modeling & Tumor-to-Background Ratio Calculation PET->Analysis

Step-by-step in vivo MicroPET imaging workflow for evaluating σ2 receptor radiotracers.

References

  • Mach, R. H., & Wheeler, K. T. (2009). Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo. Central Nervous System Agents in Medicinal Chemistry.[Link]

  • Thompson, A. J., et al. (2012). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS Chemical Neuroscience.[Link]

  • Zeng, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers.[Link]

  • Politis, A., et al. (2020). High-resolution Structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition. bioRxiv.[Link]

  • Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.[Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules.[Link]

Sources

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